2-methyl-3-(2-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
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Description
2-methyl-3-(2-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a useful research compound. Its molecular formula is C18H18N2OS and its molecular weight is 310.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methaqualone primarily acts as a sedative, relieving anxiety and promoting sleep . It binds to GABA-A receptors .
Mode of Action
Methaqualone shows negligible affinity for a wide array of other potential targets, including other receptors and neurotransmitter transporters . It increases inhibitory transmission and downstream sedative effects via allosteric modulation and agonism of several GABA A R subtypes .
Pharmacokinetics
Methaqualone peaks in the bloodstream within several hours, with a half-life of 20–60 hours .
Result of Action
The use of Methaqualone peaked in the early 1970s for the treatment of insomnia, and as a sedative and muscle relaxant .
Biological Activity
The compound 2-methyl-3-(2-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a member of the benzoxadiazocine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N2S, with a molecular weight of approximately 306.45 g/mol. The structure features a complex arrangement that includes a thione functional group, which is often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxadiazocine derivatives. For instance, compounds within this class have shown moderate cytotoxicity against various cancer cell lines. In one study, the compound was tested against human breast carcinoma (MCF-7), human non-small cell lung carcinoma (H460), and human astrocytoma (SF268) cell lines. The IC50 values reported were 7.3 µM for MCF-7, 6.6 µM for H460, and 8.1 µM for SF268, indicating moderate efficacy compared to standard anticancer agents like camptothecin .
The proposed mechanisms by which benzoxadiazocines exert their anticancer effects include:
- Inhibition of Prostaglandin Biosynthesis : Some derivatives have been shown to inhibit enzymes involved in prostaglandin synthesis, which are implicated in cancer progression and inflammation .
- Phospholipase A2 Inhibition : This activity may contribute to anti-inflammatory effects that can indirectly affect tumor growth .
Other Biological Activities
Beyond anticancer properties, benzoxadiazocines have also been investigated for additional biological activities:
- Antimicrobial Activity : Certain derivatives demonstrate significant antibacterial and antifungal properties, making them candidates for further pharmacological exploration.
- Anti-inflammatory Effects : The ability to inhibit inflammatory pathways suggests potential applications in treating inflammatory diseases.
Study 1: Cytotoxicity Evaluation
A study conducted on a series of benzoxadiazocine derivatives revealed that structural modifications significantly impact their biological activity. The compound's thione group was crucial for its cytotoxic effects against cancer cell lines .
Table 1: Cytotoxicity Data of Benzoxadiazocine Derivatives
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 7.3 |
Compound B | H460 | 6.6 |
Compound C | SF268 | 8.1 |
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanisms behind the anticancer effects of these compounds. It was found that the presence of specific substituents on the benzene rings influenced both the binding affinity to target proteins and the overall biological activity .
Properties
IUPAC Name |
9-methyl-10-(2-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-7-3-5-9-15(12)20-17(22)19-14-11-18(20,2)21-16-10-6-4-8-13(14)16/h3-10,14H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXKSVYWVVYUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=S)NC3CC2(OC4=CC=CC=C34)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.